molecular formula C5H12O6S3 B14375298 [Di(methanesulfonyl)methanesulfonyl]ethane CAS No. 90325-14-7

[Di(methanesulfonyl)methanesulfonyl]ethane

Cat. No.: B14375298
CAS No.: 90325-14-7
M. Wt: 264.3 g/mol
InChI Key: MADRZVUJIOQANH-UHFFFAOYSA-N
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Description

[Di(methanesulfonyl)methanesulfonyl]ethane is an organosulfur compound characterized by the presence of multiple methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Di(methanesulfonyl)methanesulfonyl]ethane typically involves the reaction of methanesulfonyl chloride with ethane derivatives under controlled conditions. One common method includes the use of a base, such as pyridine or triethylamine, to facilitate the reaction . The reaction is usually carried out in an aprotic solvent to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[Di(methanesulfonyl)methanesulfonyl]ethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonate esters, while oxidation reactions may produce sulfonic acids .

Scientific Research Applications

Chemistry

In chemistry, [Di(methanesulfonyl)methanesulfonyl]ethane is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides. Its ability to act as a leaving group in substitution reactions makes it valuable in the synthesis of complex organic molecules .

Biology and Medicine

In biological and medical research, derivatives of this compound are explored for their potential as enzyme inhibitors and pharmaceutical intermediates. The compound’s reactivity with nucleophiles allows for the modification of biomolecules, which can be useful in drug development .

Industry

Industrially, this compound is employed in the production of specialty chemicals and polymers. Its role as a catalyst in specific reactions facilitates the formation of high-value products used in various applications, including coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of [Di(methanesulfonyl)methanesulfonyl]ethane involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The methanesulfonyl groups act as electrophilic centers, attracting nucleophiles and facilitating substitution reactions. This reactivity is crucial for its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Di(methanesulfonyl)methanesulfonyl]ethane is unique due to its multiple methanesulfonyl groups, which provide distinct reactivity compared to other sulfonyl compounds. This uniqueness allows for specific applications in organic synthesis and industrial chemistry that are not achievable with other similar compounds .

Properties

CAS No.

90325-14-7

Molecular Formula

C5H12O6S3

Molecular Weight

264.3 g/mol

IUPAC Name

1-[bis(methylsulfonyl)methylsulfonyl]ethane

InChI

InChI=1S/C5H12O6S3/c1-4-14(10,11)5(12(2,6)7)13(3,8)9/h5H,4H2,1-3H3

InChI Key

MADRZVUJIOQANH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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